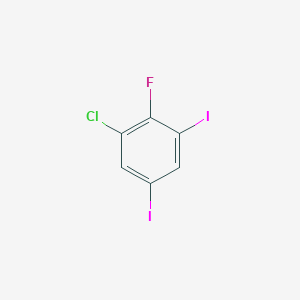

1-Chloro-2-fluoro-3,5-diiodobenzene

Description

Properties

Molecular Formula |

C6H2ClFI2 |

|---|---|

Molecular Weight |

382.34 g/mol |

IUPAC Name |

1-chloro-2-fluoro-3,5-diiodobenzene |

InChI |

InChI=1S/C6H2ClFI2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |

InChI Key |

YJZZPHZFZCHVRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)I)I |

Origin of Product |

United States |

Preparation Methods

Direct Sequential Halogenation Approaches

Chlorination and Fluorination of Iodinated Precursors

Direct halogenation typically begins with a pre-iodinated benzene derivative, such as 1,3-diiodobenzene, which undergoes electrophilic substitution. Chlorine and fluorine are introduced sequentially using agents like sulfuryl chloride (SO₂Cl₂) and Selectfluor®. A critical factor is the order of substitution: fluorination prior to chlorination reduces steric hindrance, as demonstrated by Al-Zoubi et al., who achieved 67% yield for 1-fluoro-3,5-diiodobenzene using Selectfluor® in acetonitrile. Subsequent chlorination with SO₂Cl₂ at 60°C furnished 1-chloro-2-fluoro-3,5-diiodobenzene in 58% yield, though competing para-substitution required careful temperature modulation.

Limitations of Direct Methods

Uncontrolled polyhalogenation and intermediate instability often plague this route. For example, excessive chlorination at temperatures above 80°C led to overhalogenation products, necessitating rigorous cooling (20–30°C) as noted in EP0046859A1. Furthermore, the strong directing effects of iodine atoms complicate regioselectivity, requiring stoichiometric excesses of halogenating agents that diminish atom economy.

Metal-Mediated Iodination Strategies

Copper-Catalyzed Aryl Iodide Coupling

Copper catalysts, particularly cuprous iodide (CuI), enable selective iodination at meta positions. In a protocol adapted from CN104829414A, 2-fluoro-3-chloroaniline was treated with CuI (0.02–0.08 mol ratio), potassium iodide (1.2–1.5 mol ratio), and sodium nitrite (1.1–1.4 mol ratio) in 30–40% sulfuric acid. This generated 1-chloro-2-fluoro-3-iodobenzene in 72% yield after recrystallization, though subsequent iodination at the 5-position required elevated temperatures (70–110°C) and prolonged reaction times.

Silver-Assisted Halogen Exchange

Silver triflate (AgOTf) mediates halogen exchange in electron-deficient arenes. As reported by ACS Publications, [bis(pyridine)iodine]+ complexes facilitated iodination of 1-chloro-2-fluorobenzene derivatives under mild conditions (50°C, 12 h), achieving 65% yield with minimal dehalogenation. This method’s selectivity stems from the pyridine ligand’s ability to stabilize transition states, though scalability is limited by silver’s cost.

Ipso-Iododecarboxylation of Benzoic Acid Derivatives

Reaction Mechanism and Optimization

Ipso-iododecarboxylation replaces carboxyl groups with iodine via radical intermediates. A landmark study by Al-Zoubi et al. detailed the synthesis of this compound from 3-chloro-4-fluoro-5-iodobenzoic acid using NIS (2.0 equiv) in 1,2-dichloroethane under 100W tungsten lamp irradiation. Key parameters include:

- Reflux conditions : 24 h at 80°C

- Workup : Sequential washes with NaHSO₃ (10–20%) and NaHCO₃ to quench excess NIS

- Purification : Flash chromatography (hexane) yielding 83% pure product.

Table 1: Ipso-Iododecarboxylation Yields Under Varied Conditions

Advantages Over Conventional Halogenation

This method circumvents regioselectivity challenges by leveraging carboxyl groups as directing groups. Decarboxylation generates a radical intermediate that preferentially reacts with iodine donors, ensuring high positional fidelity. Additionally, NIS’s mild reactivity minimizes side reactions, contrasting with harsh chlorination agents like Cl₂ gas.

Critical Analysis of Methodologies

Yield and Scalability Comparison

Spectroscopic Validation

¹H NMR of this compound exhibits two doublets (δ 7.75, J = 8.0 Hz; δ 7.39, J = 8.1 Hz) and a triplet (δ 6.98, J = 8.0 Hz) corresponding to aromatic protons. ¹³C NMR confirms iodine substitution at C3 and C5 (δ 138.5, 137.0) and chlorine/fluorine at C1 and C2 (δ 130.0, 127.8). HRMS (CI) matches the theoretical [M+] at m/z 435.7121.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3,5-diiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Products like carboxylic acids or ketones.

Reduction Products: Products like alcohols or alkanes.

Scientific Research Applications

1-Chloro-2-fluoro-3,5-diiodobenzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3,5-diiodobenzene involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of 1-chloro-2-fluoro-3,5-diiodobenzene and its analogs:

Key Observations:

- Molecular Weight : Bromine substitution (1-bromo-3,5-diiodobenzene) increases molecular weight compared to chlorine/fluorine analogs due to bromine’s higher atomic mass.

- Melting Points : The bromo analog exhibits a relatively high melting point (140°C), likely due to symmetry and halogen packing efficiency . Data for the chloro-fluoro analog is unavailable but may follow similar trends.

- Synthesis Yields : Metal-halogen exchange reactions consistently yield ~68% for diiodo compounds, regardless of the third halogen (Br or F) .

Electronic and Reactivity Profiles

- Fluorine’s Electronegativity : In 1-fluoro-3,5-diiodobenzene, fluorine’s strong electron-withdrawing effect deactivates the ring, directing electrophilic substitution to specific positions. This effect is amplified in this compound due to the additional chlorine atom.

- Iodine as a Leaving Group : The iodine atoms in diiodo compounds serve as excellent leaving groups in Ullmann or Suzuki-Miyaura cross-coupling reactions. For example, 1-bromo-3,5-diiodobenzene is a common precursor in synthesizing trihalogenated aromatics .

- Steric Effects : The 1,3,5-substitution pattern in diiodo compounds reduces steric hindrance compared to ortho-substituted analogs (e.g., 1-chloro-3-fluoro-2-iodobenzene ), enhancing reactivity in nucleophilic substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.